2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Description
2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide is an indole-derived compound characterized by a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group and an N-methyl moiety. Indole derivatives are widely studied in medicinal chemistry due to their structural resemblance to tryptophan and their ability to interact with diverse biological targets, including enzymes, receptors, and DNA.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(15)10(14)8-6-13-9-5-3-2-4-7(8)9/h2-6,13H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKRANMMFJCYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278678 | |
| Record name | 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054-72-0 | |
| Record name | NSC9079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with N-methylglycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Oxoacetamide Group
The oxoacetamide group undergoes nucleophilic substitution, enabling modifications at the carbonyl or amide nitrogen. Key reactions include:
Mechanistic Insight : The carbonyl group in the oxoacetamide acts as an electrophilic center, facilitating nucleophilic attack by amines or other nucleophiles. For example, reaction with adamantan-1-amine under DCC-mediated conditions yields adamantane-substituted analogs with antitumor activity .
Hydrolysis of the Amide Bond
The tertiary amide bond in the molecule is stable under mild conditions but hydrolyzes under acidic or basic environments:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Indole-3-glyoxylic acid + methylamine | |
| Basic hydrolysis | NaOH (2M), 80°C | Indole-3-glyoxylate salt + methylamine |
Key Data : Hydrolysis rates depend on steric hindrance from the N-methyl group, with slower kinetics compared to primary/secondary amides .
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution primarily at the C-5 position due to electronic directing effects:
Structural Impact : Substitutions at C-5 enhance biological activity by improving interactions with hydrophobic enzyme pockets .
Reduction of the Ketone Group
The α-ketoamide group is selectively reduced to a secondary alcohol under mild conditions:
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-Hydroxy-2-(1H-indol-3-yl)-N-methylacetamide | |
| H₂/Pd-C | Ethanol, RT | Saturated acetamide (minor pathway) |
Application : Reduced derivatives exhibit altered pharmacokinetic properties, including increased solubility .
Cascade Reactions for Heterocycle Formation
The compound serves as a precursor in multicomponent reactions to generate bioactive heterocycles:
| Reaction Partners | Conditions | Products | References |
|---|---|---|---|
| Hydrazines | Ethanol, reflux | Indole-3-glyoxylhydrazide derivatives | |
| Thiosemicarbazides | Acetic acid, Δ | Thiadiazole-fused indoles |
Biological Relevance : Thiadiazole derivatives show enhanced caspase-8-mediated apoptosis in cancer cells .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is its antitumor properties . Research indicates that this compound exhibits activity against solid tumors, particularly colorectal and lung cancers. These tumors are often resistant to conventional chemotherapy, highlighting the need for novel therapeutic agents. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities . Indole derivatives are known for their ability to combat various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess significant antimicrobial effects, which could be harnessed in developing new antibiotics .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. Indole derivatives have been associated with neuroprotection in various models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammatory responses may offer therapeutic avenues for conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | Indole derivative with a butyl group | Potentially different biological activity due to butyl substitution |
| N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methylacetamide | Contains a cyano group | May exhibit distinct pharmacokinetics and interactions compared to oxoacetamide derivatives |
These comparisons highlight how variations in substitution patterns can influence biological activity and pharmacological profiles.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro and reduced tumor size in animal models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Indole Derivatives
| Compound Name | Key Substituents/Functional Groups | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| 2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide | - 1H-Indole core - N-methyl-2-oxoacetamide |
~218.23 (estimated) | Simplest structure in this class; methyl group may enhance metabolic stability. |
| 2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide | - 1,2-Dimethylindole - Methoxyethyl group |
274.32 | Methoxyethyl improves solubility; dimethyl groups may sterically hinder interactions. |
| N-(4-Acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | - Acetylphenyl - 2-Methylindole |
306.32 | Acetylphenyl enhances lipophilicity; potential for improved membrane permeability. |
| 2-{4-[(1H-Indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylbutan-2-yl)acetamide | - Imidazolidinedione ring - Branched alkyl chain |
Not specified | Imidazolidinedione introduces rigidity; may enhance tubulin-binding activity. |
| 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide | - Hydrazinyl bridge - Naphthalene |
Not specified | Hydrazinyl group enables chelation; naphthalene enhances π-π stacking interactions. |
Physicochemical Properties
Table 2: Key Physicochemical Comparisons
| Property | Target Compound | 2-(1,2-Dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide | N-(4-Acetylphenyl)-2-(2-methylindol-3-yl)-2-oxoacetamide |
|---|---|---|---|
| Molecular Weight | ~218.23 | 274.32 | 306.32 |
| LogP (Predicted) | ~1.5–2.0 | ~1.0–1.5 (due to methoxyethyl) | ~2.5–3.0 (due to acetylphenyl) |
| Hydrogen Bond Donors | 2 (NH in indole and amide) | 2 | 2 |
| Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 amide) | 4 (additional methoxy oxygen) | 4 (additional acetyl oxygen) |
Biological Activity
2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features an indole ring structure, which is known for its ability to interact with various biological targets. This structural motif enhances its potential to modulate enzyme activity and receptor binding, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and microbial growth. For instance, it can target pathways associated with solid tumors such as colon and lung cancers .
- Receptor Modulation : The indole moiety allows for binding to various receptors, which can lead to downstream effects on cellular signaling pathways .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Solid Tumors : It has been specifically studied for its effects against solid tumors, particularly colorectal carcinoma. This type of cancer is prevalent in Western countries, with approximately 421,000 new cases annually .
- Mechanisms of Action : Studies have demonstrated that the compound induces apoptosis in cancer cells through caspase-dependent pathways. For example, it was observed that treatment with the compound led to increased activity of caspase-3 and caspase-8 in HepG2 liver cancer cells, indicating a mechanism involving programmed cell death .
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
| MCF7 | Moderate activity | Induces PARP cleavage |
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 12.5 |
| P. putida | 12.5 |
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A patent outlined the use of this compound derivatives in treating solid tumors, emphasizing their potential as effective agents against colon and lung cancers .
- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines, with some compounds showing enhanced potency compared to traditional chemotherapeutics like 5-fluorouracil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
